Ardisiacrispin B

Beschreibung

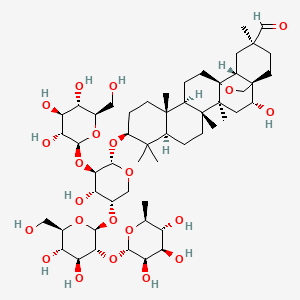

Structure

2D Structure

Eigenschaften

Molekularformel |

C53H86O22 |

|---|---|

Molekulargewicht |

1075.2 g/mol |

IUPAC-Name |

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1 |

InChI-Schlüssel |

ZDIHSHLFPFGAGP-LLEYBADXSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O |

Synonyme |

3 beta -O-(alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-(O-beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)-16 alpha-hydroxy-13 beta,28-epoxyolean-30-al ardisiacrispin B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ardisiacrispin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardisiacrispin B, a naturally occurring pentacyclic triterpenoid saponin, has garnered significant attention within the scientific community for its potent cytotoxic and anti-inflammatory properties. Isolated primarily from plants of the Ardisia genus, this complex molecule presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and for assessing its biological effects are presented, alongside diagrammatic representations of its known signaling pathways to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Structure:

The IUPAC name for this compound is (1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.0¹﹐¹⁸.0⁴﹐¹⁷.0⁵﹐¹⁴.0⁸﹐¹³]tetracosane-20-carbaldehyde[1].

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, formulation, and experimental use.

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₆O₂₂ | PubChem[1] |

| Molecular Weight | 1075.2 g/mol | PubChem[1] |

| CAS Number | 112766-96-8 | GlpBio[2] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO (100 mg/mL) | GlpBio[2] |

| Storage | Store at -20°C, away from moisture and light. Stock solutions can be stored below -20°C for several months. | GlpBio[2] |

| Computed XLogP3 | -0.6 | PubChem[1] |

Table 1: Physicochemical properties of this compound.

Biological Activities

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including multi-drug resistant phenotypes[3][4]. Its primary mechanisms of inducing cell death are through the induction of apoptosis and ferroptosis[3].

Apoptosis Induction: this compound triggers apoptosis through both the intrinsic and extrinsic pathways, evidenced by the activation of initiator caspases-8 and -9, and the executioner caspase-3/7[2]. This is accompanied by a disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production[2].

Ferroptosis Induction: The compound also induces ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides[3].

A summary of the cytotoxic activity of this compound against various cancer cell lines is presented in Table 2.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| A549 | Lung Carcinoma | 8.7 | GlpBio[2] |

| SW480 | Colon Adenocarcinoma | 1.24 | MedChemExpress[5] |

| CCRF-CEM | Leukemia | 1.20 | BioCrick[6] |

| HepG2 | Hepatocarcinoma | 6.76 | BioCrick[6] |

Table 2: In vitro cytotoxic activity of this compound.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties[4][7]. It significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[7]. This anti-inflammatory effect is primarily mediated through the inhibition of the PI3K/Akt signaling pathway[4][7].

Signaling Pathways

The biological effects of this compound are a consequence of its modulation of specific intracellular signaling pathways.

Apoptosis Pathway

This compound induces apoptosis by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, which converge to activate executioner caspases.

Caption: this compound induced apoptosis pathway.

Anti-inflammatory Pathway (PI3K/Akt)

The anti-inflammatory effects of this compound are mediated by the inhibition of the PI3K/Akt signaling pathway, leading to a downstream reduction in the production of inflammatory mediators.

Caption: Anti-inflammatory action via PI3K/Akt inhibition.

Experimental Protocols

Isolation of this compound

This compound is typically isolated from the roots or fruits of Ardisia species. The following is a general protocol based on methods for isolating similar saponins.

Workflow for Saponin Isolation:

Caption: General workflow for this compound isolation.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., roots of Ardisia crispa) is subjected to reflux extraction with 80% methanol.

-

Concentration and Defatting: The resulting extract is concentrated under reduced pressure. The crude extract is then suspended in water and partitioned with a nonpolar solvent (e.g., n-hexane) to remove lipids.

-

Macroporous Resin Chromatography: The aqueous layer is applied to a macroporous resin column (e.g., AB-8). The column is washed with water to remove sugars and other polar impurities, followed by elution with an increasing gradient of methanol in water. Fractions containing saponins are collected.

-

Silica Gel Chromatography: The saponin-rich fractions are further purified by silica gel column chromatography, eluting with a solvent system such as dichloromethane-methanol-water.

-

Recrystallization: The fractions containing pure this compound are combined, concentrated, and recrystallized from a suitable solvent (e.g., methanol) to yield the pure compound.

In Vitro Cytotoxicity Assay (Resazurin Reduction Assay)

Principle: This assay measures cell viability based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Anti-inflammatory Assay (Measurement of NO, TNF-α, and IL-1β)

Principle: This protocol measures the inhibition of pro-inflammatory mediators in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW264.7 macrophages in a suitable medium.

-

Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

NO Measurement (Griess Assay): Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

-

TNF-α and IL-1β Measurement (ELISA): Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a promising natural product with well-defined cytotoxic and anti-inflammatory activities. Its ability to induce both apoptosis and ferroptosis in cancer cells, coupled with its inhibition of the PI3K/Akt pathway, makes it a valuable lead compound for drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Ferroptosis Pathway to Combat Therapy Resistance and Metastasis of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A guide to ferroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ardisiacrispin B: A Technical Guide to Natural Sources and Isolation from Ardisia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardisiacrispin B is a naturally occurring triterpenoid saponin that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the oleanane-type saponins, this compound has been identified as a cytotoxic agent against various cancer cell lines, including multidrug-resistant phenotypes. Its proposed mechanisms of action include the induction of apoptosis and ferroptosis. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its isolation from Ardisia species. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to source and isolate this promising bioactive compound for further investigation and potential therapeutic application.

Natural Sources of this compound

This compound is primarily found within the plant genus Ardisia, a large group of flowering plants in the family Primulaceae. While numerous species of Ardisia are distributed throughout tropical and subtropical regions of the world, research has thus far identified this compound in a select number of species. The primary documented natural sources of this compound are:

-

Ardisia kivuensis : The fruits of this species have been identified as a notable source for the isolation of this compound.[1][2]

-

Ardisia crispa : This species is another known source of this compound.

-

Ardisia crenata : this compound, along with its close analog ardisiacrispin A, is found in this species.[3]

The concentration of this compound can vary between different species and also between different parts of the same plant (e.g., roots, fruits, leaves).

Quantitative Data on Ardisiacrispin Content in Ardisia Species

Precise quantitative data for this compound content across various Ardisia species is not extensively documented in the current literature. However, studies on the closely related compound, ardisiacrispin A, in Ardisia crenata provide valuable insights into the potential yields of these saponins. The data presented below summarizes the content of ardisiacrispin A in different parts of two varieties of Ardisia crenata. It is important to note that these values are for ardisiacrispin A and should be considered as an estimation when prospecting for this compound.

| Plant Species | Plant Part | Variety | Ardisiacrispin A Content (mg/g dry weight) | Reference |

| Ardisia crenata | Roots | Red-berried | 22.17 ± 4.75 | [4] |

| Ardisia crenata | Roots | White-berried | 25.72 ± 1.46 | [4] |

| Ardisia crenata | Fruits | Red-berried | 2.64 ± 0.74 | [4] |

| Ardisia crenata | Fruits | White-berried | 3.43 ± 0.70 | [4] |

Experimental Protocols for Isolation

The following is a representative, detailed methodology for the isolation of this compound from Ardisia species, compiled from established protocols for the isolation of triterpenoid saponins from this genus. This protocol should be considered a general guideline and may require optimization based on the specific Ardisia species and plant part used.

Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., fruits or roots) from a verified Ardisia species. Proper botanical identification is crucial to ensure the correct starting material.

-

Drying and Pulverization: Air-dry the plant material in a well-ventilated area, preferably in the shade, until a constant weight is achieved. Once dried, grind the material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: Macerate the powdered plant material in methanol (or 80% methanol) at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v).

-

Duration and Repetition: Allow the mixture to stand for 24-72 hours with occasional agitation. Filter the extract and repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction of the saponins.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

Solvent Partitioning (Liquid-Liquid Extraction)

-

Suspension and Initial Partitioning: Suspend the crude methanolic extract in distilled water and partition it successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to remove non-polar and moderately polar impurities. Discard the n-hexane and ethyl acetate fractions.

-

Butanol Fractionation: Extract the remaining aqueous layer with water-saturated n-butanol. The saponins will preferentially partition into the n-butanol layer. Repeat this extraction several times.

-

Concentration of Saponin-Rich Fraction: Combine the n-butanol fractions and concentrate under reduced pressure to yield a crude saponin-rich extract.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh).

-

Mobile Phase: A gradient of chloroform-methanol or dichloromethane-methanol is commonly used. Start with a non-polar mixture (e.g., 100% chloroform) and gradually increase the polarity by increasing the proportion of methanol.

-

Fraction Collection: Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v). Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating at 110°C for 10 minutes. Saponins typically appear as purple or brown spots.

-

Pooling of Fractions: Combine the fractions containing the compound of interest based on the TLC profiles.

-

-

Reversed-Phase Column Chromatography (e.g., C18):

-

Stationary Phase: Octadecylsilyl (ODS) or C18 silica gel.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water is typically employed. Start with a higher proportion of water and gradually increase the organic solvent concentration.

-

Fraction Collection and Analysis: Collect and analyze fractions as described for the silica gel column chromatography.

-

Recrystallization

-

Purification of the Isolate: Dissolve the purified fraction containing this compound in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it at 4°C to facilitate crystallization.

-

Isolation of Crystals: Collect the resulting crystals by filtration and wash them with a small amount of cold methanol.

-

Drying: Dry the crystals under vacuum to obtain pure this compound.

Characterization

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT, COSY, HMQC, and HMBC), and Infrared (IR) spectroscopy.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Ardisia species.

Caption: General workflow for the isolation of this compound.

Conclusion

This compound represents a valuable natural product with significant potential for further pharmacological investigation. This technical guide has outlined its primary natural sources within the Ardisia genus and provided a detailed, representative protocol for its isolation and purification. While the provided methodologies are based on established practices for saponin extraction from Ardisia species, researchers are encouraged to optimize these protocols for their specific starting material to maximize yield and purity. The successful isolation of this compound is a critical first step in unlocking its full therapeutic potential.

References

Spectroscopic and Mechanistic Insights into Ardisiacrispin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardisiacrispin B, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it delves into the methodologies employed for these analyses and presents a visualization of its proposed signaling pathway. While a complete dataset for this compound is not fully available in publicly accessible literature, this guide compiles the most relevant information, drawing comparisons with its closely related analogue, Ardisiacrispin A, to provide a thorough understanding of its structural features.

Spectroscopic Data

The structural elucidation of this compound, like many natural products, relies on a combination of spectroscopic techniques. The following sections summarize the key quantitative data.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular formula of this compound as C₅₃H₈₆O₂₂[1]. In studies of its metabolites, the deprotonated molecule [M-H]⁻ was observed at m/z 1073[2].

Table 1: Mass Spectrometry Data for this compound and the closely related Ardisiacrispin A.

| Compound | Molecular Formula | Ionization Mode | Observed m/z | Interpretation |

| This compound | C₅₃H₈₆O₂₂ | Negative | 1073 | [M-H]⁻ |

| Ardisiacrispin A | C₅₂H₈₃O₂₂ | Negative (FAB/MS) | 1059 | [M-H]⁻[3] |

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Spectroscopy Data for Ardisiacrispin A.

| Wavenumber (cm⁻¹) | Functional Group |

| 3415, 3455, 3570 | Hydroxyl (-OH) |

| 1710 | Formyl (-CHO) |

Data obtained from studies on Ardisiacrispin A and is expected to be highly similar for this compound due to their structural analogy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Although a complete NMR dataset for this compound is not available in the reviewed literature, extensive data for Ardisiacrispin A provides a strong predictive framework for the chemical shifts in this compound.

Table 3: Selected ¹H NMR Chemical Shifts for Ardisiacrispin A (600 MHz, DMSO-d₆).

| Proton | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |

| H-30 | 9.61 | s | |

| H-glc'-1 | 5.36 | d | 7.2 |

| H-glc''-1 | 4.97 | d | 7.8 |

| H-xyl-1 | 4.96 | d | 7.2 |

| H-ara-1 | 4.76 | d | 5.2 |

| H-3 | 3.16 | dd | 12.0, 4.2 |

| H-28a | 3.51 | d | 7.8 |

| H-28b | 3.16 | d | 7.8 |

This data for Ardisiacrispin A offers insight into the expected proton resonances for this compound.[3]

Table 4: Selected ¹³C NMR Chemical Shifts for Ardisiacrispin A (150 MHz, DMSO-d₆).

| Carbon | Chemical Shift (δ ppm) |

| C-30 | 207.4 |

| C-13 | 85.6 |

| C-3 | 88.3 |

| C-glc''-2 | 83.7 |

| C-ara-2 | 79.2 |

| C-ara-4 | 78.1 |

| C-16 | 76.1 |

| C-28 | 76.0 |

| C-20 | 47.6 |

The carbon chemical shifts of Ardisiacrispin A are expected to be very similar to those of this compound.[3]

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on methods reported for similar triterpenoid saponins from Ardisia species.

Isolation of this compound

-

Extraction: The dried and powdered plant material (e.g., roots or leaves of Ardisia crispa) is extracted with a suitable solvent, typically 70-80% ethanol, at room temperature. The extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatography: The bioactive fraction (often the n-butanol fraction for saponins) is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

Mass Spectrometry (MS): Mass spectra are typically acquired using Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) techniques. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CD₃OD. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.

Signaling Pathway

This compound has been shown to exert its biological effects, at least in part, through the modulation of the PI3K-AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is frequently observed in cancer.[2]

This compound's proposed mechanism of action via inhibition of the PI3K-AKT signaling pathway.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of this compound. While a complete experimental dataset for this compound remains to be fully published in accessible literature, the available data, supplemented with information from its close analogue Ardisiacrispin A, offers valuable insights for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its interaction with the PI3K-AKT signaling pathway further underscores its potential as a lead compound for novel therapeutic agents. Further research to obtain and publish the complete spectroscopic data of this compound is highly encouraged to facilitate its continued investigation.

References

- 1. This compound | C53H86O22 | CID 10441164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Ardisiacrispin B: A Deep Dive into its Mechanism of Action

For Immediate Release

Mainz, Germany - The naturally occurring triterpenoid saponin, Ardisiacrispin B, has demonstrated significant cytotoxic effects against a range of cancer cell lines, including multi-drug resistant phenotypes. A comprehensive review of existing research reveals a multi-faceted mechanism of action, primarily centered on the induction of apoptosis and ferroptosis, disruption of microtubule dynamics, and cell cycle arrest. This technical guide synthesizes the current understanding of this compound's anti-cancer properties, presenting key data and experimental methodologies for researchers, scientists, and drug development professionals.

Abstract

This compound, an oleanane-type triterpene saponin, exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values often in the low micromolar range.[1] Its primary mechanisms of action involve the induction of programmed cell death through both apoptotic and ferroptotic pathways.[1][2] Key molecular events include the activation of initiator and effector caspases, disruption of the mitochondrial membrane potential, and generation of reactive oxygen species (ROS).[2] Furthermore, this compound has been shown to interfere with microtubule integrity and induce cell cycle arrest, contributing to its overall anti-proliferative effects.[3][4] This document provides a detailed overview of these mechanisms, supported by quantitative data and experimental protocols.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a combination of distinct but interconnected cellular processes:

1. Induction of Apoptosis:

This compound is a potent inducer of apoptosis, a form of programmed cell death, in cancer cells.[1] The process is initiated through both the intrinsic (mitochondrial) and extrinsic pathways. Evidence points to the activation of initiator caspases-8 and -9, which subsequently activate the effector caspase-3/7, leading to the execution of the apoptotic program.[2] A critical event in this pathway is the alteration of the mitochondrial membrane potential (MMP), which facilitates the release of pro-apoptotic factors.[2]

2. Induction of Ferroptosis:

In addition to apoptosis, this compound has been shown to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] This process is linked to an increase in the production of reactive oxygen species (ROS), which contributes to oxidative stress and subsequent cell death.[2] The ability to induce ferroptosis is particularly significant as it may offer a therapeutic advantage against cancer cells that are resistant to traditional apoptosis-inducing agents.[1]

3. Microtubule Disassembly:

Studies on a mixture of Ardisiacrispin A and B have revealed its ability to disassemble microtubules in cancer cells.[3][4] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their disruption by this compound leads to cell cycle arrest and ultimately contributes to the inhibition of cell proliferation.[4]

4. Cell Cycle Arrest:

The disruption of microtubule function by this compound can lead to cell cycle arrest, preventing cancer cells from progressing through mitosis. While the precise phase of arrest has not been definitively elucidated for this compound alone, related compounds have been shown to induce G2/M phase arrest.[5] This interruption of the cell division process is a key component of its anti-cancer activity.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in the mechanism of action of this compound, the following diagrams are provided.

References

- 1. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ardisiacrispin B: A Dual Inducer of Apoptosis and Ferroptosis in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ardisiacrispin B, a triterpenoid saponin, has emerged as a promising natural compound with potent anticancer activities. This technical guide delves into the core mechanisms of this compound-induced cell death, focusing on its ability to trigger two distinct but potentially interconnected pathways: apoptosis and ferroptosis. Through a comprehensive review of existing literature, this document provides a detailed overview of the signaling cascades, quantitative data from key experiments, and standardized protocols for assays relevant to the study of this compound. The information is presented to empower researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous search for novel and effective therapeutic strategies. Natural products have historically been a rich source of anticancer compounds, offering unique chemical structures and diverse mechanisms of action. This compound, isolated from plants of the Ardisia genus, has demonstrated significant cytotoxic effects against a range of cancer cell lines, including multidrug-resistant phenotypes.[1] Its anticancer activity is attributed to its capacity to induce programmed cell death through at least two distinct pathways: the well-characterized apoptotic cascade and the more recently defined iron-dependent ferroptosis.[1][2] Understanding the intricate molecular details of these pathways is crucial for the rational design of this compound-based cancer therapies.

Quantitative Data on the Biological Activity of this compound

The cytotoxic and cell death-inducing effects of this compound have been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy in different cancer cell models.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

| CCRF-CEM | Leukemia | 1.20 | Resazurin reduction | [1] |

| HepG2 | Hepatocarcinoma | 6.76 | Resazurin reduction | [1] |

| Bel-7402 | Hepatoma | 0.9 - 6.5 µg/ml* | Sulphorhodamine B | [3][4] |

| A549 | Lung Cancer | 11.94 ± 1.14 µg/mL** | MTT assay | [5] |

* This study used a mixture of Ardisiacrispin A and B. ** This study investigated Ardisiacrispin A, a closely related compound.

Table 2: Quantitative Analysis of this compound-Induced Apoptosis

| Cell Line | Parameter | Treatment Condition | Observation | Assay | Reference |

| Bel-7402 | Apoptotic Cells | 1-10 µg/ml | Dose-dependent increase | Flow Cytometry (Annexin V/PI) | [3][4] |

| CCRF-CEM | Caspase-8 Activation | Not specified | Activation observed | Caspase-Glo | [1][2] |

| CCRF-CEM | Caspase-9 Activation | Not specified | Activation observed | Caspase-Glo | [1][2] |

| CCRF-CEM | Caspase-3/7 Activation | Not specified | Activation observed | Caspase-Glo | [1][2] |

| Bel-7402 | Mitochondrial Membrane Potential | 1-10 µg/ml | Dose-dependent depolarization | High-Content Screening | [3][4] |

| CCRF-CEM | Mitochondrial Membrane Potential | Not specified | Alteration observed | Flow Cytometry | [1] |

Table 3: Quantitative Analysis of this compound-Induced Ferroptosis

| Cell Line | Parameter | Treatment Condition | Observation | Assay | Reference |

| CCRF-CEM | Reactive Oxygen Species (ROS) | Not specified | Increased production | Flow Cytometry | [1][2] |

Signaling Pathways

This compound orchestrates a multi-pronged attack on cancer cells by activating distinct cell death signaling pathways.

Apoptosis Induction

This compound appears to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][2] The activation of initiator caspase-8 suggests the involvement of the extrinsic pathway, likely triggered by the engagement of death receptors on the cell surface.[1][2] Concurrently, the activation of initiator caspase-9 points to the engagement of the intrinsic pathway.[1][2] This is further supported by the observed depolarization of the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[1][3][4] Both pathways converge on the activation of effector caspases, such as caspase-3/7, which then execute the final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][2]

Caption: this compound-induced apoptosis signaling pathways.

Ferroptosis Induction

In addition to apoptosis, this compound is reported to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] A key indicator of this compound-induced ferroptosis is the increased production of reactive oxygen species (ROS).[1][2] While the precise molecular targets of this compound in the ferroptosis pathway are yet to be fully elucidated, the generation of ROS is a central event that can lead to the peroxidation of polyunsaturated fatty acids in cellular membranes, a hallmark of ferroptosis. This lipid peroxidation can disrupt membrane integrity and function, ultimately leading to cell death.

Caption: this compound-induced ferroptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Cell Viability and Cytotoxicity Assays

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

4.1.2. Sulphorhodamine B (SRB) Assay

-

Principle: This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with deionized water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

-

Dissolve the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Apoptosis Assays

4.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

4.2.2. Caspase Activity Assay (Caspase-Glo® Assay)

-

Principle: This luminescent assay measures the activity of specific caspases (e.g., caspase-3/7, -8, -9). The assay provides a proluminescent caspase substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.

-

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with this compound.

-

Add the Caspase-Glo® reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer.

-

4.2.3. Mitochondrial Membrane Potential (MMP) Assay

-

Principle: This assay uses cationic fluorescent dyes, such as JC-1 or TMRE, that accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in MMP leads to a decrease in fluorescence intensity or a shift in fluorescence emission.

-

Protocol (using JC-1):

-

Treat cells with this compound.

-

Incubate the cells with JC-1 dye at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Ferroptosis Assays

4.3.1. Reactive Oxygen Species (ROS) Detection

-

Principle: This assay utilizes fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), that become fluorescent upon oxidation by ROS.

-

Protocol:

-

Treat cells with this compound.

-

Load the cells with DCFH-DA at 37°C.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity by flow cytometry or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

-

4.3.2. Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)

-

Principle: The fluorescent dye BODIPY™ 581/591 C11 is a lipid-soluble probe that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green.

-

Protocol:

-

Treat cells with this compound.

-

Load the cells with BODIPY™ 581/591 C11.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

-

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the apoptotic and ferroptotic effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic Effects of Ardisiacrispin A from Labisia pumila on A549 Human Lung Cancer Cells [mdpi.com]

- 5. Comparative Quantitative Study of Ardisiacrispin A in Extracts from Ardisia crenata Sims Varieties and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of Ardisiacrispin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardisiacrispin B is a naturally occurring oleanane-type triterpenoid saponin isolated from plants of the Ardisia genus, such as Ardisia kivuensis and Ardisia staudtii.[1] This compound has garnered significant interest within the scientific community for its potent biological activities, primarily its cytotoxic effects against a broad spectrum of cancer cell lines, including multi-drug resistant phenotypes, and its notable anti-inflammatory properties.[2][3] this compound induces programmed cell death through multiple pathways, including apoptosis and ferroptosis, and modulates key signaling cascades involved in inflammation.[1][4] This guide provides a comprehensive overview of the biological activities of this compound, detailed experimental protocols for its screening, and a summary of its mechanisms of action, intended to serve as a valuable resource for researchers in oncology and inflammatory disease.

Biological Activities and Quantitative Data

This compound demonstrates significant efficacy in two primary areas: oncology and inflammation. Its biological effects are dose-dependent and have been quantified across various cell-based assays.

Cytotoxic Activity

This compound exhibits potent cytotoxic effects against a range of human cancer cell lines, with IC50 values frequently observed in the low micromolar range.[3] Notably, it has shown efficacy against both drug-sensitive and multi-drug resistant cancer cells, highlighting its potential to overcome common mechanisms of chemotherapy resistance.[1]

Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| CCRF-CEM | Leukemia | 1.20[1][3] |

| CEM/ADR5000 | Drug-Resistant Leukemia | < 10[1] |

| HCT116 (p53+/+) | Colon Carcinoma | < 10 |

| HCT116 (p53-/-) | p53-deficient Colon Carcinoma | < 10 |

| U87MG | Glioblastoma | < 10 |

| MCF-7 | Breast Adenocarcinoma | < 10 |

| HepG2 | Hepatocellular Carcinoma | 6.76[1][3] |

| A549 | Lung Cancer | 8.7[2] |

| Bel-7402 | Human Hepatoma | Most sensitive (IC50: 0.9-6.5 µg/ml for A+B mixture)[5] |

Note: The mixture Ardisiacrispin (A+B) in a 2:1 ratio also showed high sensitivity in Bel-7402 cells.[5]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[4] It effectively inhibits the production of key pro-inflammatory mediators.

Table 2: Anti-inflammatory Effects of this compound on LPS-Induced RAW264.7 Cells

| Analyte | Concentration of this compound (µM) | Inhibition |

|---|---|---|

| Nitric Oxide (NO) | 0.125, 0.5, 2 | Strong Inhibition[2][4] |

| Tumor Necrosis Factor-alpha (TNF-α) | 0.125, 0.5, 2 | Strong Inhibition[2][4] |

| Interleukin-1beta (IL-1β) | 0.125, 0.5, 2 | Strong Inhibition[2][4] |

Mechanisms of Action

The biological activities of this compound are underpinned by its ability to modulate specific cellular signaling pathways.

Induction of Apoptosis and Ferroptosis in Cancer Cells

In cancer cells, particularly leukemia CCRF-CEM cells, this compound induces apoptosis through both the intrinsic and extrinsic pathways.[1][3] This is characterized by the activation of initiator caspases-8 and -9, as well as the effector caspases-3 and -7.[1][3] The process also involves the disruption of the mitochondrial membrane potential (MMP) and an increase in the production of reactive oxygen species (ROS).[1][3] Furthermore, ferroptosis, an iron-dependent form of programmed cell death, also contributes to the cytotoxic effects of this compound.[1][3]

Modulation of the PI3K/AKT Anti-inflammatory Pathway

The anti-inflammatory effects of this compound are primarily mediated through the PI3K-AKT signaling pathway.[4] In LPS-stimulated macrophages, this compound significantly inhibits the expression and phosphorylation of key proteins in this pathway, including PI3K and AKT.[4] This inhibition leads to a downstream reduction in the production of inflammatory mediators.

Experimental Protocols

The following protocols are foundational for screening the biological activity of this compound.

Overall Experimental Workflow

Cytotoxicity Evaluation: Resazurin Reduction Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[1][3]

-

Cell Seeding: Plate cancer cells (e.g., CCRF-CEM) in a 96-well plate at an appropriate density and culture in RPMI 1640 medium with 10% fetal calf serum at 37°C in a 5% CO2 atmosphere.[2]

-

Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.005-6.4 µM).[2] The final DMSO concentration in the wells should not exceed 0.1%.[2]

-

Treatment: After 24 hours of cell incubation, replace the medium with fresh medium containing the various concentrations of this compound. Include wells with doxorubicin as a positive control and DMSO-treated cells as a negative control.[2]

-

Incubation: Incubate the plates for 72 hours.[2]

-

Resazurin Addition: Add resazurin solution to each well and incubate for a period that allows for color development in the negative control wells.

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value using non-linear regression analysis.

Apoptosis and Cell Death Analysis via Flow Cytometry

Flow cytometry is essential for elucidating the mechanisms of cell death.[1][3]

-

Annexin V/PI Staining for Apoptosis:

-

Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24-48 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples immediately using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Mitochondrial Membrane Potential (MMP) Analysis:

-

Treat cells with this compound as described above.

-

Incubate the treated cells with a cationic fluorescent dye (e.g., JC-1, TMRM) according to the manufacturer's protocol.

-

Harvest, wash, and resuspend the cells in PBS.

-

Analyze by flow cytometry to detect changes in fluorescence, which indicate MMP disruption.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Treat cells with this compound.

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Incubate under standard culture conditions.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence corresponds to higher intracellular ROS levels.

-

Caspase Activity: Caspase-Glo Assay

This luminescent assay quantifies the activity of specific caspases.[1][3]

-

Cell Culture and Treatment: Seed CCRF-CEM cells in a white-walled 96-well plate and treat with this compound at concentrations equivalent to 0.25x, 0.5x, 1x, and 2x the IC50 value.[1]

-

Reagent Addition: After the desired incubation period (e.g., 6 hours), add the Caspase-Glo® 3/7, 8, or 9 reagent to each well.[1]

-

Incubation: Incubate at room temperature as per the manufacturer's instructions to allow for cell lysis and signal stabilization.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the caspase activity.

In Vitro Anti-inflammatory Assay

This protocol assesses the ability of this compound to suppress inflammatory responses in macrophages.[4]

-

Cell Culture: Culture RAW264.7 cells and seed them into plates.

-

Pre-treatment: Incubate the cells with various concentrations of this compound (e.g., 0.125, 0.5, 2 µM) for 24 hours.[2] Use dexamethasone (25 µM) as a positive control.[4]

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for another 24 hours to induce an inflammatory response.[4]

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Analyte Measurement:

-

Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

TNF-α and IL-1β: Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K and AKT.

-

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. This will reveal the effect of this compound on the PI3K-AKT signaling pathway.[4]

-

References

- 1. researchgate.net [researchgate.net]

- 2. file.glpbio.com [file.glpbio.com]

- 3. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ardisiacrispin B: A Technical Whitepaper on its Anti-inflammatory Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ardisiacrispin B, a natural pentacyclic triterpenoid saponin found predominantly in plants of the Ardisia genus, has been historically investigated for its anti-tumor activities.[1] Recent in vitro evidence has illuminated a novel and potent anti-inflammatory role for this compound, positioning it as a promising candidate for further investigation in inflammatory disease therapeutics. This document provides a comprehensive technical overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its validation. The primary mechanism involves the significant inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages through the modulation of the PI3K-AKT signaling pathway.[1]

Mechanism of Anti-inflammatory Action

This compound demonstrates its anti-inflammatory effects by targeting key signaling pathways activated during an inflammatory response. In studies utilizing lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a standard model for studying inflammation, this compound was shown to significantly suppress the production of critical pro-inflammatory mediators.[1][2]

Inhibition of Pro-inflammatory Mediators

LPS, a component of gram-negative bacteria, triggers a strong inflammatory response in macrophages, leading to the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1][3] this compound effectively and dramatically inhibits the secretion of these three mediators, indicating its potent ability to quell the inflammatory cascade at a foundational level.[1] TNF-α is a primary initiating cytokine in the LPS-mediated response, while IL-1β plays a synergistic role and NO contributes to tissue damage.[1]

Modulation of the PI3K-AKT Signaling Pathway

The core mechanism underlying the anti-inflammatory activity of this compound is its influence on the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway.[1] This pathway is a crucial regulator of cellular processes, including inflammation. Network pharmacology and subsequent in vitro validation have confirmed that this compound exerts its effects by significantly inhibiting the expression and phosphorylation of both PI3K and AKT proteins in LPS-stimulated macrophages.[1][2] By downregulating this pathway, this compound effectively disrupts the downstream signaling cascade that leads to the production of inflammatory cytokines.

Quantitative Efficacy Data

This compound demonstrated a significant and dose-dependent inhibitory effect on the secretion of key pro-inflammatory mediators in LPS-stimulated RAW264.7 cells. The compound was tested at concentrations of 0.125, 0.5, and 2 µM, all of which were determined to be non-cytotoxic (concentrations up to 4 µM showed no significant difference from control cells).[1]

| Compound Concentration | Target Mediator | Result | Reference |

| 0.125 µM, 0.5 µM, 2 µM | Nitric Oxide (NO) | Significant, dramatic inhibition compared to LPS-only control. | [1][2] |

| 0.125 µM, 0.5 µM, 2 µM | TNF-α | Significant, dramatic inhibition compared to LPS-only control. | [1][2] |

| 0.125 µM, 0.5 µM, 2 µM | IL-1β | Significant, dramatic inhibition compared to LPS-only control. | [1][2] |

Experimental Methodologies

The following sections detail the protocols employed to validate the anti-inflammatory activity of this compound in vitro.

References

- 1. Metabolites-Based Network Pharmacology to Preliminarily Verify In Vitro Anti-Inflammatory Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.glpbio.com [file.glpbio.com]

- 3. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antioxidant Potential of Ardisiacrispin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ardisiacrispin B, a triterpenoid saponin isolated from the Ardisia genus, has garnered significant attention for its diverse pharmacological activities. While extensively studied for its cytotoxic and anti-cancer properties, its role as an antioxidant is multifaceted. This technical guide synthesizes the current understanding of the antioxidant effects of this compound, focusing on its indirect antioxidant mechanisms mediated through potent anti-inflammatory action. This document provides a comprehensive overview of the experimental data, detailed protocols, and the key signaling pathways involved, offering a valuable resource for researchers and professionals in drug discovery and development.

Core Antioxidant Mechanism: Anti-inflammatory Action

Current research indicates that the primary antioxidant effect of this compound is not through direct radical scavenging but rather through its significant anti-inflammatory properties, which in turn mitigate oxidative stress. Inflammation is a major contributor to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). By suppressing inflammatory pathways, this compound effectively reduces the cellular oxidative burden.

The key mechanism identified is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1] This pathway is crucial in regulating the cellular inflammatory response.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that governs a wide range of cellular processes, including inflammation. In the context of inflammation, the activation of this pathway leads to the production of pro-inflammatory mediators. This compound has been shown to exert its anti-inflammatory effects by downregulating the phosphorylation of both PI3K and AKT, thereby inhibiting the downstream inflammatory cascade.[1]

Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/AKT signaling pathway.

Caption: Inhibition of the PI3K/AKT pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified by measuring its inhibitory effects on the production of key inflammatory mediators in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.[1]

| Parameter | Concentration of this compound | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) Production | 0.125 µM | Significant Inhibition | [1] |

| 0.5 µM | Stronger Inhibition | [1] | |

| 2 µM | Strongest Inhibition | [1] | |

| Tumor Necrosis Factor-alpha (TNF-α) Release | 0.125 µM | Significant Inhibition | [1] |

| 0.5 µM | Stronger Inhibition | [1] | |

| 2 µM | Strongest Inhibition | [1] | |

| Interleukin-1 beta (IL-1β) Release | 0.125 µM | Significant Inhibition | [1] |

| 0.5 µM | Stronger Inhibition | [1] | |

| 2 µM | Strongest Inhibition | [1] | |

| PI3K, p-PI3K, AKT, and p-AKT Expression | 0.125 µM, 0.5 µM, 2 µM | Significant Inhibition | [1] |

Note: The studies demonstrate a concentration-dependent inhibitory effect.

Pro-oxidant Effects in Cancer Cells

In contrast to its indirect antioxidant effects via anti-inflammatory action, this compound has been observed to exhibit pro-oxidant activity in cancer cells.[2][3][4] This is a critical aspect of its cytotoxic mechanism against malignant cells.

Specifically, in CCRF-CEM leukemia cells, this compound induces apoptosis through an increase in the production of reactive oxygen species (ROS).[2][3][4] This elevation of oxidative stress within the cancer cells triggers a cascade of events leading to programmed cell death, including the activation of caspases and alteration of the mitochondrial membrane potential.[2][3][4]

The following diagram illustrates the workflow of this compound's pro-oxidant effect leading to apoptosis in cancer cells.

Caption: Pro-oxidant mechanism of this compound in cancer cells.

Experimental Protocols

In Vitro Anti-inflammatory Assay

This protocol details the methodology used to assess the anti-inflammatory effects of this compound on RAW264.7 macrophage cells.[1]

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Viability Assay: To determine non-toxic concentrations, a cell viability assay (e.g., MTT or CCK-8) is performed. Cells are treated with various concentrations of this compound (e.g., 0-4 µM) for 24 hours.[1]

-

Induction of Inflammation: Cells are pre-treated with non-toxic concentrations of this compound (e.g., 0.125, 0.5, 2 µM) for a specified period (e.g., 6 hours).[1] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 10 ng/mL) and incubating for 24 hours.[1] A positive control group treated with an established anti-inflammatory agent (e.g., dexamethasone) is included.[1]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of NO in the cell culture supernatant is measured using the Griess reagent assay.

-

Cytokines (TNF-α, IL-1β): The levels of TNF-α and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for PI3K/AKT Pathway:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against PI3K, phospho-PI3K, AKT, phospho-AKT, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The following diagram outlines the experimental workflow for the in vitro anti-inflammatory assay.

Caption: Experimental workflow for assessing anti-inflammatory effects.

ROS Measurement in Cancer Cells

This protocol describes the measurement of intracellular ROS generation in cancer cells treated with this compound.[4]

-

Cell Culture: Cancer cells (e.g., CCRF-CEM) are cultured in appropriate media and conditions.[2]

-

Cell Treatment: Cells are treated with various concentrations of this compound for a specified time.

-

ROS Staining: Cells are washed and then incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

Conclusion and Future Directions

This compound presents a dual-faceted role in the context of oxidative stress. Its primary antioxidant activity appears to be indirect, stemming from its potent anti-inflammatory effects through the inhibition of the PI3K/AKT pathway. This mechanism holds promise for the development of therapeutic agents for inflammatory conditions characterized by oxidative stress.

Conversely, in cancer cells, this compound acts as a pro-oxidant, inducing ROS production to trigger apoptotic cell death. This highlights its potential as an anti-cancer agent.

Future research should aim to:

-

Investigate the direct radical scavenging activity of this compound using standard assays such as DPPH and ABTS to provide a more complete antioxidant profile.

-

Explore the effects of this compound on other antioxidant pathways, such as the Nrf2-ARE pathway.

-

Conduct in vivo studies to validate the anti-inflammatory and indirect antioxidant effects observed in vitro.

-

Further elucidate the precise molecular mechanisms underlying the differential pro-oxidant and indirect antioxidant effects in different cell types.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in modulating oxidative stress and related pathologies.

References

- 1. In Vitro Investigation of the Cytotoxic and Antioxidant Activities of Ardisia polycephala, Iresine herbstii, and Oenanthe javanica Extracts With Potential Applications in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A naturally occuring triterpene saponin this compound displayed cytotoxic effects in multi-factorial drug resistant cancer cells via ferroptotic and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pro-apoptotic and microtubule-disassembly effects of ardisiacrispin (A+B), triterpenoid saponins from Ardisia crenata on human hepatoma Bel-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ardisiacrispin B: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ardisiacrispin B, a naturally occurring oleanane-type triterpenoid saponin, has emerged as a molecule of significant interest in pharmacological research. Primarily isolated from various species of the Ardisia genus, it has demonstrated potent cytotoxic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological functions of this compound. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers in natural product chemistry, oncology, and immunology.

Discovery and Natural Occurrence

This compound was first identified as a bioactive saponin isolated from plants of the Ardisia genus, which belongs to the Myrsinaceae family. Notably, it has been isolated from the fruits of Ardisia kivuensis, the roots and rhizomes of other Ardisia species such as Ardisia crispa, Ardisia crenata, and the whole plant of Ardisia pusilla[1][2][3][4]. Its discovery was part of broader investigations into the ethnobotanical uses of these plants in traditional medicine.

Isolation and Purification

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered plant material (e.g., fruits of Ardisia kivuensis) is subjected to exhaustive extraction with methanol (MeOH) or a methanol/water mixture at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The saponin-rich fraction, typically found in the n-BuOH layer, is collected and concentrated.

-

-

Column Chromatography:

-

The n-BuOH fraction is subjected to column chromatography on a silica gel stationary phase.

-

A gradient elution system is employed, starting with a non-polar solvent system (e.g., CHCl₃) and gradually increasing the polarity by adding methanol (MeOH) and water (H₂O). A common gradient system is CHCl₃:MeOH:H₂O in various ratios.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions containing this compound are pooled and further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20 or reverse-phase C18 silica gel.

-

Final purification may be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Experimental Workflow

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, and 2D-NMR experiments like COSY, HMQC, and HMBC). Its molecular formula has been established as C₅₃H₈₆O₂₂.

Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Formula: C₅₃H₈₆O₂₂

-

Molecular Weight: 1075.24 g/mol [5]

-

Fragmentation Pattern: Electrospray ionization mass spectrometry (ESI-MS) studies have shown that this compound undergoes characteristic fragmentation, losing its sugar moieties in a stepwise manner, which helps in elucidating the glycosidic linkages.

Synthesis

To date, a complete chemical synthesis of this compound has not been reported in the literature. The synthesis of complex oleanane-type triterpenoid saponins is a formidable challenge due to the intricate stereochemistry of the aglycone and the complexity of the oligosaccharide chains. General synthetic strategies for this class of compounds involve:

-

Synthesis of the Aglycone: Stepwise construction of the pentacyclic triterpenoid core.

-

Glycosylation: Stereoselective attachment of the sugar moieties to the aglycone. This is often the most challenging step.

-

Functional Group Manipulations: Introduction and modification of functional groups on the aglycone and sugar units.

Biological Activities and Mechanisms of Action

This compound exhibits significant biological activities, primarily in the areas of cancer and inflammation.

Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines, including multidrug-resistant phenotypes[6].

| Cell Line | Cancer Type | IC₅₀ (µM) |

| CCRF-CEM | Leukemia | 1.20 |

| CEM/ADR5000 | Drug-resistant Leukemia | 1.80 |

| HCT116 (p53+/+) | Colon Carcinoma | 2.50 |

| HCT116 (p53-/-) | Colon Carcinoma | 1.50 |

| U87MG | Glioblastoma | 2.10 |

| HepG2 | Hepatocellular Carcinoma | 6.76 |

| A549 | Lung Carcinoma | 8.7 |

Table 1: Cytotoxic activity (IC₅₀ values) of this compound against various human cancer cell lines.[5][6]

The mechanisms underlying its anticancer activity involve the induction of two distinct cell death pathways: apoptosis and ferroptosis.

This compound induces apoptosis through the intrinsic and extrinsic pathways, characterized by:

-

Activation of initiator caspases 8 and 9.

-

Activation of effector caspases 3 and 7.

-

Disruption of the mitochondrial membrane potential (MMP).

-

Increased production of reactive oxygen species (ROS).

Ferroptosis, an iron-dependent form of programmed cell death, also contributes to the cytotoxicity of this compound.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, it significantly inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β)[5].

This anti-inflammatory effect is mediated, at least in part, through the inhibition of the PI3K/AKT signaling pathway. This compound has been observed to decrease the phosphorylation of both PI3K and AKT.

References

- 1. Triterpenoid saponins from Ardisia crenata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of three new triterpenoid saponins from Ardisia japonica [iris.unisa.it]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Ardisiacrispin B Extraction, Purification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ardisiacrispin B is a triterpenoid saponin found in various plant species of the Ardisia genus, including Ardisia crenata, Ardisia crispa, and Ardisia pusilla, as well as in Labisia pumila.[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic, anti-inflammatory, and pro-apoptotic activities.[3][4][5] Notably, this compound has demonstrated efficacy against multi-drug resistant cancer cells, highlighting its potential as a lead compound in oncology drug development.[6] This document provides a detailed overview of the extraction and purification protocols for this compound, alongside a summary of its biological activity and mechanism of action.

Extraction and Purification Protocols

The isolation of this compound from plant material involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from various published methodologies for the isolation of this compound and related saponins.

I. Plant Material and Initial Extraction

-

Plant Material Preparation: The roots and rhizomes of Ardisia species are the primary sources of this compound.[3] The plant material should be thoroughly washed, dried in an oven or air-dried, and then ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Methanol or Ethanol Extraction: The powdered plant material is typically extracted with methanol or ethanol (70-80%) at room temperature or with reflux.[7][8] A common ratio is 1:10 (w/v) of plant material to solvent. The mixture is agitated or sonicated for a specified period (e.g., 24-72 hours) to ensure thorough extraction.[8] This process is often repeated three times to maximize the yield of the crude extract.

-

Ultrasonication-Assisted Extraction: To enhance extraction efficiency, ultrasonication can be employed. For instance, powdered plant material can be extracted with methanol at room temperature using ultrasonication at 40 kHz for 20 minutes.[9]

-

II. Fractionation of the Crude Extract

The crude extract obtained from the initial solvent extraction is a complex mixture of compounds. Fractionation is performed to separate the saponin-rich fraction from other components like fats, pigments, and polar compounds.

-

Defatting: The crude extract can be defatted by centrifugation or by liquid-liquid extraction with a nonpolar solvent like n-hexane.[7][8]

-

Solvent Partitioning: The defatted extract is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence includes:

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

The saponins, being glycosides, tend to concentrate in the more polar fractions, particularly the n-butanol fraction.

-

III. Chromatographic Purification

The final purification of this compound is achieved through various chromatographic techniques.

-

Macroporous Resin Column Chromatography: The saponin-rich fraction (e.g., the n-butanol fraction) can be loaded onto a macroporous resin column (e.g., AB-8). The column is first washed with water to remove highly polar impurities, followed by elution with a high concentration of methanol (e.g., 80-90%) to recover the saponins.[7]

-